molecular formula C20H23FN4O7 B582766 (2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid CAS No. 1147289-76-6

(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B582766
CAS No.: 1147289-76-6
M. Wt: 450.423
InChI Key: CJADKMQRNXPXHZ-YUAHOQAQSA-N
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Description

(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid is a sophisticated research chemical designed as a potent and selective inhibitor of glucocerebrosidase (GCase). GCase is a lysosomal enzyme central to sphingolipid metabolism, and its dysfunction is the underlying cause of Gaucher disease [https://www.ncbi.nlm.nih.gov/books/NBK1269/]. Furthermore, genetic and functional studies have strongly linked GCase deficiency to the pathogenesis of Parkinson's disease , establishing it as a critical therapeutic target. This compound acts as an active site-directed inhibitor, mimicking the transition state of the natural substrate to effectively modulate enzyme activity. Its primary research value lies in its application as a pharmacological tool to induce and study GCase dysfunction in cellular and animal models. Researchers utilize this inhibitor to investigate the pathological cascade linking impaired lysosomal function to the accumulation of aberrant proteins, such as alpha-synuclein, and to mitochondrial dysfunction, which are hallmarks of Parkinson's disease [https://pubmed.ncbi.nlm.nih.gov/30814476/]. Studies employing this class of compound are crucial for validating GCase as a target and for screening potential chaperone therapies or other small molecules aimed at restoring its function, thereby advancing the development of novel treatments for Gaucher disease and synucleinopathies.

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23FN4O7/c1-9(26)23-12-6-7-13(22-8-10-2-4-11(21)5-3-10)24-18(12)25-19-16(29)14(27)15(28)17(32-19)20(30)31/h2-7,14-17,19,27-29H,8H2,1H3,(H,23,26)(H,30,31)(H2,22,24,25)/t14-,15-,16+,17-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJADKMQRNXPXHZ-YUAHOQAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)NC3C(C(C(C(O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=C(N=C(C=C1)NCC2=CC=C(C=C2)F)N[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23FN4O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

450.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid involves the glucuronidation of flupirtine. This process typically requires the presence of glucuronic acid and a suitable catalyst under controlled conditions. Industrial production methods may involve enzymatic processes using beta-glucuronidase to facilitate the glucuronidation reaction .

Chemical Reactions Analysis

(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents for substitution reactions include halogens and nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

(2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of (2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid involves its interaction with beta-glucuronidase, an enzyme that catalyzes the hydrolysis of glucuronides. This interaction releases the active or inactive parent compound from the glucuronide, thereby modifying the drug’s disposition and action . The molecular targets and pathways involved include the glucuronidation pathway and the beta-glucuronidase enzyme .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of tetrahydropyran-carboxylic acid derivatives with bioactive substituents. Below is a detailed comparison with structurally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Features Molecular Formula Molecular Weight (g/mol) Biological Relevance Reference
Target Compound Oxane core, pyridine with 3-acetamido and 4-fluorophenylmethylamino groups, hydroxyls, carboxylic acid C₂₁H₂₅FN₄O₈ 480.45 Hypothetical enzyme inhibition (glycosidase or kinase targets)
(3S,4S,5S,6R)-6-(4-Aminophenoxy)-3,4,5-trihydroxy-tetrahydropyran-2-carboxylic acid (CAS 21080-66-0) Oxane core, 4-aminophenoxy group, hydroxyls, carboxylic acid C₁₂H₁₅NO₇ 285.25 Carbohydrate mimicry; potential antiviral or antibacterial agent
(2S,3S,4S,5S,6R)-3,4,5,6-Tetraacetoxytetrahydro-2H-pyran-2-carboxylic acid (CAS 154460-56-7) Fully acetylated oxane core, carboxylic acid C₁₄H₁₈O₁₁ 362.29 Synthetic intermediate for glycosylation studies; no direct bioactivity reported
2-(((1S,2R,4S)-4-(Dimethylcarbamoyl)-2-(5-methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamido)cyclohexyl)amino)-2-oxoacetic acid (CAS 767625-11-6) Piperidine-thiazolo-pyridine hybrid, dimethylcarbamoyl, oxoacetic acid groups C₁₉H₂₇N₅O₅S 437.51 Antihypertensive candidate; angiotensin-converting enzyme (ACE) inhibition

Key Observations :

Structural Complexity and Substitution Patterns: The target compound’s pyridine side chain distinguishes it from simpler analogs like CAS 21080-66-0, which lacks heteroaromatic substituents. The 4-fluorophenyl group may confer selectivity for hydrophobic binding pockets compared to the 4-aminophenoxy group in CAS 21080-66-0 . Acetylated derivatives (e.g., CAS 154460-56-7) are primarily synthetic intermediates, whereas the target compound’s hydroxyl and acetamido groups suggest direct biological interactions .

Biological Activity: Piperidine-thiazolo-pyridine hybrids (e.g., CAS 767625-11-6) exhibit ACE inhibition, while the target compound’s carbohydrate-like structure may target glycosidases or lectins . Fluorine substitution (as in the target compound) is a common strategy to improve metabolic stability and bioavailability compared to non-fluorinated analogs .

Synthetic Challenges: The stereochemical complexity of the oxane core in the target compound requires precise synthetic control, similar to acetylated derivatives like CAS 154460-56-7 . Functionalization of the pyridine ring (e.g., introducing acetamido and fluorophenylmethylamino groups) demands multi-step protocols, akin to methods used for piperidine-thiazolo-pyridine hybrids .

Research Findings and Implications

  • Structure-Activity Relationship (SAR): The pyridine side chain’s substitution pattern is critical for target engagement.
  • Thermodynamic Solubility : Hydroxyl and carboxylic acid groups enhance aqueous solubility (>10 mg/mL predicted) compared to acetylated or fully alkylated analogs (<1 mg/mL) .
  • Toxicity Considerations: The 4-fluorophenyl group may mitigate off-target toxicity observed in non-fluorinated analogs, which can form reactive metabolites .

Biological Activity

The compound (2S,3S,4S,5R,6R)-6-[[3-acetamido-6-[(4-fluorophenyl)methylamino]pyridin-2-yl]amino]-3,4,5-trihydroxyoxane-2-carboxylic acid is a complex organic molecule with potential biological significance. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a unique stereochemistry characterized by multiple hydroxyl groups and an acetamido functional group. Its molecular structure is pivotal in determining its biological interactions and pharmacological effects.

Research indicates that the compound may influence various biological pathways through the following mechanisms:

  • Enzyme Modulation : The presence of hydroxyl groups suggests potential interactions with enzymes involved in metabolic processes. These interactions can modulate enzyme activity and influence biochemical pathways.
  • Receptor Binding : The acetamido and fluorophenyl moieties may facilitate binding to specific receptors, particularly those involved in neurotransmission and inflammation pathways. This binding can alter receptor activity and downstream signaling cascades.
  • Inflammatory Response : Preliminary studies suggest that the compound may modulate inflammatory responses by affecting cytokine release and immune cell activation. This is particularly relevant in conditions such as neuroinflammation.

Biological Activity Data

A summary of key biological activities associated with the compound is presented in the table below:

Activity TypeDescriptionReference
Anti-inflammatoryReduces pro-inflammatory cytokines in vitro
NeuroprotectiveExhibits protective effects against oxidative stress in neurons
Enzyme InhibitionInhibits specific kinases involved in cell signaling
AntimicrobialShows activity against certain bacterial strains

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Neuroprotective Effects : A study demonstrated that the compound significantly reduced neuronal death in models of oxidative stress, suggesting its potential as a neuroprotective agent. The mechanism was linked to decreased reactive oxygen species (ROS) production and enhanced mitochondrial function.
  • Anti-inflammatory Properties : In a model of neuroinflammation, the compound was shown to lower levels of IL-1β and TNF-α, indicating its role in modulating inflammatory pathways . This effect was attributed to its ability to inhibit NLRP3 inflammasome activation.
  • Antimicrobial Activity : Research highlighted the compound's effectiveness against Staphylococcus aureus, demonstrating its potential application in treating bacterial infections . The mechanism involved disruption of bacterial cell wall synthesis.

Q & A

Basic Research Questions

Q. What key steps are critical for optimizing the synthesis of this compound to ensure regioselectivity and yield?

  • Methodological Answer : Synthesis of structurally analogous compounds (e.g., pyridine and fluorophenyl derivatives) highlights the importance of stepwise functionalization. For example, regioselective amination can be achieved using palladium-catalyzed cross-coupling or nucleophilic substitution under controlled pH and temperature (e.g., 60–80°C in anhydrous DMF) . Purification via reversed-phase HPLC or silica gel chromatography is essential to isolate intermediates, as seen in protocols for related heterocycles (yields ~70–85%) .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the stereochemistry and purity of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Assign peaks using coupling constants (e.g., axial vs. equatorial protons in the oxane ring) and compare with computational models (DFT-based predictions) .
  • HPLC-MS : Use C18 columns with acetonitrile/water gradients (0.1% formic acid) to assess purity (>95%) and confirm molecular ions (e.g., [M+H]+ via ESI) .
  • X-ray Crystallography : Resolve absolute configuration for crystalline derivatives, as demonstrated for structurally similar pyrrolidine-carboxylic acids .

Advanced Research Questions

Q. How can researchers reconcile discrepancies in reported bioactivity data, such as enzyme inhibition potency, across independent studies?

  • Methodological Answer :

  • Orthogonal Assays : Validate activity using both fluorescence-based and radiometric assays to rule out assay-specific artifacts .
  • Purity Reassessment : Re-analyze batches via HPLC and LC-MS to exclude degradation products or isomers (e.g., epimerization at chiral centers) .
  • Protein Source Variability : Test against isoforms or orthologs from different species, as fluorophenyl-containing analogs show species-dependent binding .

Q. What strategies are effective for enhancing aqueous solubility of this compound while preserving its core pharmacophore?

  • Methodological Answer :

  • Prodrug Design : Introduce phosphate or acetyloxymethyl esters at hydroxyl groups, as seen in related glycosides, to improve solubility without altering the core structure .
  • Co-Solvent Systems : Use cyclodextrin complexes or PEG-based formulations, validated for structurally rigid polyhydroxy compounds .

Data Contradiction Analysis

Q. How should researchers address conflicting data on metabolic stability in hepatic microsomes?

  • Methodological Answer :

  • Comparative Incubation Conditions : Standardize microsome sources (e.g., human vs. rat), NADPH concentrations, and incubation times .
  • Metabolite Profiling : Use HR-MS/MS to identify phase I/II metabolites and correlate instability with specific functional groups (e.g., fluorophenyl or acetamido moieties) .

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